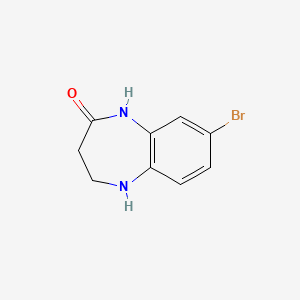

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Descripción general

Descripción

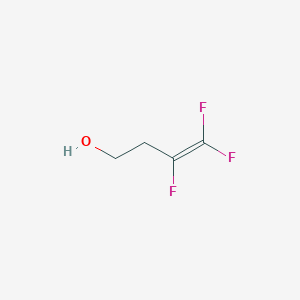

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used in the preparation of bromobenzodiazepinones by direct electrophilic bromination of tetrahydrobenzodiazepinones1. It is a chiral drug with excellent clinical efficacy, strong safety, and tiny side effects in the international antihypertensive drugs of angiotensin-converting enzyme inhibitors2.

Synthesis Analysis

The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one involves adding the heated melted polyphosphoric acid to the drying kettle, with stirring. The 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added in portions at a temperature of 60 °C, and the reaction is insulated for 20 hours2.Molecular Structure Analysis

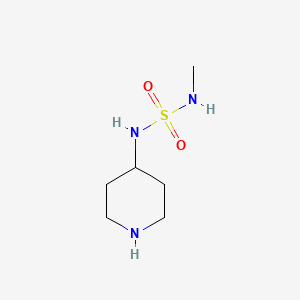

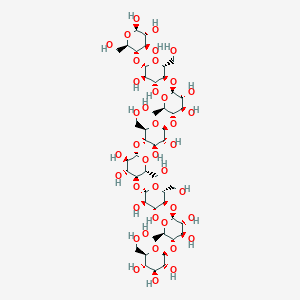

The molecular formula of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is C10H10BrNO3. The InChI code is 1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9 (7)12-10 (8)13/h1-4,8H,5-6H2, (H,12,13)3.

Chemical Reactions Analysis

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used in the preparation of bromobenzodiazepinones by direct electrophilic bromination of tetrahydrobenzodiazepinones1.

Physical And Chemical Properties Analysis

The molecular weight of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is 240.10 g/mol3. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 13.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

A study explored the concurrent reactions of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thiones with 2-bromo-4'-X-acetophenones, leading to a mixture of products and indicating the impact of substituents on these reactions (Jančienė et al., 2011). Similarly, the synthesis and crystal structures of derivatives like 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one have been analyzed, showing differences in molecular forms and crystal assembly modes (Kravtsov et al., 2012).

Functionalization and Molecular Structure

Research into the functionalization of tetrahydro-1,5-benzodiazepin-2(1H)-ones through electrophilic aromatic substitution has led to the creation of highly substituted nitro derivatives, which were further examined for their alkaline and acidic hydrolysis properties (Jančienė et al., 2003). Additionally, structural studies, including Hirshfeld surface analysis and DFT calculations, have been conducted on benzodiazepines derivatives like 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, providing insights into their molecular interactions and electronic properties (Naveen et al., 2019).

Synthesis and Reactivity

Direct bromination of tetrahydro-1,5-benzodiazepinones has been studied to obtain mono- or dibromo-substituted derivatives, analyzing the effects of substituents and the orientation of entering groups in the reaction (Puodžiūnaitė et al., 2000). The nucleophilic substitution in 1,5-benzodiazepin-2-ones has also been explored, yielding compounds like 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (Bozhanov & Ivonin, 2000).

Biological and Pharmaceutical Applications

Benzodiazepines derivatives have been investigated for their activity against human cancers and other biological applications. A study on the synthesis and crystal structures of certain benzodiazepine derivatives provides valuable data for their potential use in pharmaceutical research (Naveen et al., 2019). Moreover, the synthesis and anti-HIV-1 RT activity of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been studied, revealing significant inhibitory activity in some compounds (Chander et al., 2017).

Safety And Hazards

For detailed safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one4.

Direcciones Futuras

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is an intermediate in the synthesis of Benazepril Hydrochloride, a first-line antihypertensive drug recommended by the WHO2. This suggests potential future directions in the development of antihypertensive drugs.

Propiedades

IUPAC Name |

7-bromo-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVWUJGFBZPRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)